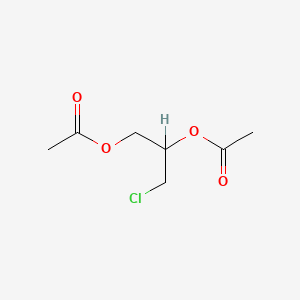
1,2-Diacetoxy-3-chloropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diacetoxy-3-chloropropane is a useful research compound. Its molecular formula is C7H11ClO4 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
1. Asymmetric Hydrolysis
One of the significant applications of 1,2-diacetoxy-3-chloropropane is in asymmetric hydrolysis. Research has demonstrated that using a lipoprotein lipase can yield (S)-1 with a high enantiomeric excess (e.e.) of 90% when hydrolyzing the compound . This process highlights the compound's utility in producing chiral intermediates essential for pharmaceuticals and agrochemicals.
Table 1: Asymmetric Hydrolysis Results
| Catalyst Type | Enantiomeric Excess (%) | Reaction Conditions |
|---|---|---|
| Lipoprotein Lipase | 90 | Small amount of enzyme used |
| Other Lipases | Varies | Dependent on enzyme type |
2. Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic compounds. It can be utilized to create other esters and derivatives through hydrolysis or transesterification reactions. The ability to modify the acetoxy groups allows for further functionalization, making it a valuable building block in organic chemistry .
3. Synthesis of Chiral Compounds
The compound's ability to undergo selective reactions enables the synthesis of chiral compounds, which are crucial in drug development. The asymmetric nature of its reactions allows chemists to produce specific enantiomers that exhibit desired biological activity .
Case Studies
Case Study 1: Lipase-Catalyzed Hydrolysis
In a study examining the efficiency of lipase-catalyzed hydrolysis of this compound, researchers found that varying the amount of lipase significantly affected the enantiomeric excess achieved. The study concluded that optimizing enzyme concentration could enhance yields in industrial applications .
Case Study 2: Synthesis of Chiral Intermediates
Another research focused on using this compound as a precursor for synthesizing chiral intermediates for pharmaceuticals. The study demonstrated that through controlled hydrolysis conditions, high yields of desired chiral products could be achieved, showcasing the compound's potential in pharmaceutical applications .
特性
CAS番号 |
869-50-1 |
|---|---|
分子式 |
C7H11ClO4 |
分子量 |
194.61 g/mol |
IUPAC名 |
(2-acetyloxy-3-chloropropyl) acetate |
InChI |
InChI=1S/C7H11ClO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3 |
InChIキー |
GTFUGSXMTMYKRG-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(CCl)OC(=O)C |
正規SMILES |
CC(=O)OCC(CCl)OC(=O)C |
Key on ui other cas no. |
869-50-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















